

Spectroscopic Data of *cis*-3-Aminocyclohexanecarboxylic Acid: A Technical Guide

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Compound of Interest	
Compound Name:	<i>cis</i> -3-Aminocyclohexanecarboxylic acid
Cat. No.:	B3029867
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Introduction

cis-3-Aminocyclohexanecarboxylic acid (CAS 16636-51-4) is a non-proteinogenic cyclic β -amino acid. Its constrained cyclohexane framework makes it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics, anticonvulsant agents, and other pharmacologically active compounds. As an analogue of γ -aminobutyric acid (GABA), it has been investigated for its potential as a GABA uptake inhibitor[1].

Accurate structural confirmation and purity assessment are paramount in the development of drug candidates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of such molecules. This guide provides an in-depth analysis of the expected spectroscopic data for **cis-3-Aminocyclohexanecarboxylic acid**, offering a foundational reference for researchers in chemical synthesis and drug development.

While comprehensive experimental spectra for this specific compound are not readily available in public databases, this guide leverages predictive modeling and data from closely related analogues to present a robust and scientifically grounded interpretation of its spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Causality Behind Experimental Choices

A standard NMR experiment for a molecule like **cis-3-aminocyclohexanecarboxylic acid** involves dissolving the sample in a deuterated solvent, typically deuterium oxide (D_2O) or deuterated dimethyl sulfoxide ($DMSO-d_6$), due to the compound's polar amino and carboxylic acid groups. D_2O is often preferred as it can exchange with the labile N-H and O-H protons, simplifying the spectrum by removing their signals and sharpening others. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets of the cyclohexane ring protons.

Predicted 1H NMR Spectral Data

In the absence of experimental data, computational prediction provides a reliable estimate of the 1H NMR spectrum. The following data was predicted using advanced algorithms that model the magnetic environment of each proton.[2] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted 1H NMR Data for **cis-3-Aminocyclohexanecarboxylic Acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
H1 (CH-COOH)	2.45	tt (triplet of triplets)
H3 (CH-NH ₂)	3.10	tt (triplet of triplets)
H2ax, H4ax	1.95 - 2.10	m (multiplet)
H5ax, H6ax	1.30 - 1.45	m (multiplet)
H2eq, H4eq	1.65 - 1.80	m (multiplet)
H5eq, H6eq	1.50 - 1.65	m (multiplet)

Note: The exact appearance of multiplets depends on the specific coupling constants. Axial (ax) and equatorial (eq) assignments are based on the preferred chair conformation.

Interpretation:

- The protons on the carbons bearing the electron-withdrawing carboxylic acid (H1) and amino (H3) groups are the most deshielded and appear furthest downfield.
- The cis stereochemistry places both the H1 and H3 protons in axial positions in one chair conformation or equatorial in the other. Their multiplicity as a triplet of triplets arises from coupling to the two adjacent axial and two adjacent equatorial protons.
- The remaining methylene protons of the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region (1.30-2.10 ppm).

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Data for **cis-3-Aminocyclohexanecarboxylic Acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	178.5
C1 (CH-COOH)	42.5
C3 (CH-NH ₂)	49.0
C2, C4	33.0
C5, C6	25.5

Interpretation:

- The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately 178.5 ppm.

- The carbons directly attached to the electronegative nitrogen (C3) and carboxyl group (C1) appear in the 40-50 ppm range.
- The remaining aliphatic carbons of the cyclohexane ring are found further upfield.

Experimental Data from a Protected Analogue

To ground the predicted data with experimental evidence, we can analyze the reported ^1H NMR spectrum of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, a common synthetic intermediate.^[3] In this derivative, the amino group is protected with a tert-butoxycarbonyl (Boc) group.

The reported ^1H NMR data (300 MHz, CDCl_3) shows a multiplet for the proton attached to the nitrogen-bearing carbon (H3) at δ 3.67–3.74 ppm and a broad signal for the NH proton at δ 5.72 ppm. The protons on the cyclohexane ring appear as a complex multiplet between δ 1.05–2.40 ppm.^[3]

The key insight is that the Boc-protecting group is electron-withdrawing, which deshields the adjacent H3 proton. Upon removal of the Boc group to yield the free amine, the H3 proton is expected to shift upfield (to a lower ppm value), consistent with the predicted value of ~3.10 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

A modern and simple method for acquiring an IR spectrum is using an ATR accessory. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The IR beam is then passed through the crystal, and the resulting spectrum is recorded. This method requires minimal sample preparation compared to traditional methods like KBr pellets.

Expected Absorption Bands

Based on the functional groups present in **cis-3-aminocyclohexanecarboxylic acid**, the following characteristic absorption bands are expected.

Table 3: Expected Characteristic IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3200 - 2500	O-H stretch (very broad)	Carboxylic Acid
3400 - 3250	N-H stretch (medium)	Primary Amine
~1710	C=O stretch	Carboxylic Acid
~1600	N-H bend	Primary Amine
2950 - 2850	C-H stretch	Cyclohexane Ring
~1450	C-H bend	Cyclohexane Ring

Interpretation: The IR spectrum is expected to be dominated by a very broad absorption band from 2500 to 3200 cm⁻¹, characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. Superimposed on this broad signal would be the N-H stretching peaks of the primary amine. A strong, sharp peak around 1710 cm⁻¹ for the C=O stretch is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

For a relatively small organic molecule, EI is a common ionization technique. The sample is vaporized and bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•). This high-energy ion then undergoes fragmentation.

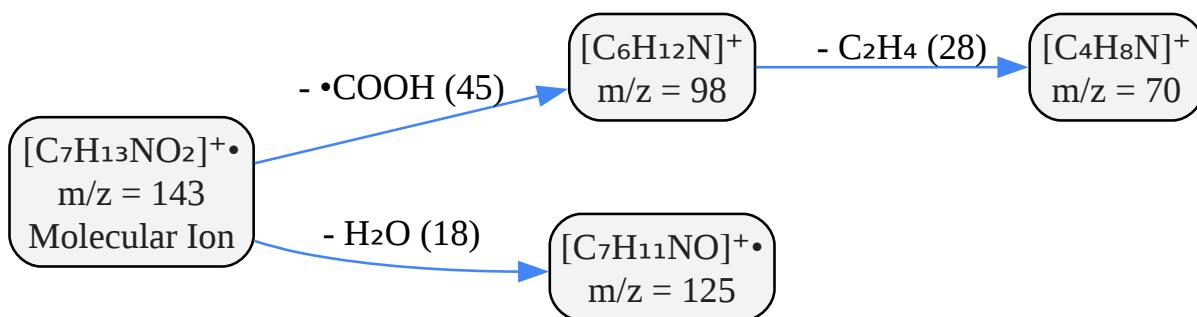
Analysis of the Mass Spectrum

Molecular Ion Peak: The molecular formula of **cis-3-aminocyclohexanecarboxylic acid** is $C_7H_{13}NO_2$. The calculated molecular weight is 143.18 g/mol .[4] Therefore, the molecular ion peak ($M^{+\bullet}$) is expected to appear at $m/z = 143$.

Proposed Fragmentation Pathway: The molecular ion is expected to undergo fragmentation through pathways characteristic of both amino acids and cycloalkanes.

- **Loss of the Carboxyl Group:** A common fragmentation for carboxylic acids is the loss of the $\cdot COOH$ radical (mass = 45), leading to a fragment ion at $m/z = 98$.
- **Loss of Water:** The loss of a neutral water molecule (H_2O , mass = 18) from the molecular ion can lead to a fragment at $m/z = 125$.
- **Ring Fragmentation:** Cyclohexane rings are known to fragment via the loss of a neutral ethylene molecule (C_2H_4 , mass = 28).[5] Loss of ethylene from the m/z 98 fragment would result in a signal at $m/z = 70$.

The following diagram illustrates a plausible fragmentation pathway.



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Caption: Proposed EI-MS fragmentation of **cis-3-Aminocyclohexanecarboxylic acid**.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data for **cis-3-Aminocyclohexanecarboxylic acid**. By combining computational predictions for NMR and IR spectroscopy with fundamental principles of mass spectrometry fragmentation, a detailed and reliable spectroscopic profile of the molecule can be constructed. This self-validating

system of analysis, where NMR defines the carbon-hydrogen framework and stereochemistry, IR confirms the presence of key functional groups, and MS verifies the molecular weight and substructures, provides researchers with the necessary tools to confidently identify and characterize this important synthetic building block.

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